Technical Guide: Physicochemical Profiling of 3-Carboethoxy-3'-piperidinomethyl benzophenone
Technical Guide: Physicochemical Profiling of 3-Carboethoxy-3'-piperidinomethyl benzophenone
[1][2]
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of 3-Carboethoxy-3'-piperidinomethyl benzophenone (Formula: C₂₂H₂₅NO₃; MW: 351.44 g/mol ).[1][2] Often utilized as a key intermediate in the synthesis of second-generation antihistamines (e.g., Bilastine analogs) or as a functionalized photo-affinity probe, this molecule presents specific challenges in solubility, ionization, and hydrolytic stability.
This document is designed for medicinal chemists and pre-formulation scientists.[1][2] It moves beyond basic data listing to explain the causality of the molecule's behavior, providing self-validating experimental protocols for critical property determination.[1][2]
Part 1: Molecular Architecture & Structural Analysis[1][2]
Structural Dissection
The molecule is a hetero-bifunctional benzophenone derivative .[1][2] Its physicochemical behavior is dictated by the interplay between three distinct pharmacophores:[1]
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The Benzophenone Core: A highly lipophilic, UV-active diaryl ketone scaffold.[1][2] It acts as the structural anchor, contributing significantly to the high LogP (lipophilicity) and providing a strong chromophore for UV detection (λmax ~254 nm).[1]
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3-Carboethoxy Group (Ethyl Ester): A hydrolytically labile moiety.[1][2] Its presence introduces potential instability (hydrolysis to the carboxylic acid) and susceptibility to transesterification in alcoholic solvents.[1][2]
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3'-Piperidinomethyl Group: A basic amine center.[1][2] The piperidine nitrogen, separated from the aromatic ring by a methylene bridge, retains significant basicity (pKa ~9.0–9.5), rendering the molecule amphiphilic and pH-sensitive.[1]
Predicted Physicochemical Profile
Note: Values below are predicted based on Structure-Activity Relationships (SAR) and functional group contributions, serving as a baseline for experimental validation.
| Property | Predicted Value | Mechanistic Insight |
| Molecular Weight | 351.44 g/mol | Moderate size; likely solid at RTP.[1][2] |
| pKa (Base) | 9.2 ± 0.5 | Derived from the piperidine nitrogen.[1][2] The methylene spacer insulates the amine from the electron-withdrawing benzophenone, maintaining basicity similar to N-benzylpiperidine.[1] |
| LogP (Neutral) | 3.8 – 4.2 | High lipophilicity due to the benzophenone/ethyl/piperidine hydrocarbon load.[1][2] |
| LogD (pH 7.4) | ~2.0 – 2.5 | At physiological pH, the amine is partially protonated, lowering the effective distribution coefficient compared to the neutral LogP.[1] |
| Solubility (Water) | < 0.1 mg/mL (pH > 10) | Practically insoluble as a free base.[1][2] |
| Solubility (Acid) | > 10 mg/mL (pH < 4) | Highly soluble upon protonation of the piperidine nitrogen (formation of HCl salt).[1][2] |
| H-Bond Donors | 0 | No -OH or -NH groups (tertiary amine).[1][2] |
| H-Bond Acceptors | 4 | Ester carbonyl, Ester ether oxygen, Ketone, Tertiary amine.[2] |
Part 2: Stability & Degradation Pathways[1][2]
The critical quality attribute (CQA) for this molecule is the stability of the ethyl ester .[1][2]
Hydrolytic Degradation
Under acidic or basic stress, the ethyl ester hydrolyzes to the corresponding carboxylic acid (3-Carboxy-3'-piperidinomethyl benzophenone).[1][2] This reaction is driven by pH and temperature.[1][2]
Visualization: Degradation Logic
The following diagram illustrates the degradation pathway and the logic for stability testing.
Caption: Figure 1. Primary degradation pathways.[1][2] The ethyl ester hydrolysis is the dominant instability risk, driven by pH extremes.[1]
Part 3: Experimental Protocols (Self-Validating)
Protocol: Potentiometric pKa Determination
Objective: Determine the precise ionization constant of the piperidine nitrogen to predict solubility vs. pH behavior.
Reagents:
Methodology:
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Preparation: Dissolve ~5 mg of the compound in a minimal amount of methanol (co-solvent), then dilute with 0.15 M KCl water to reach a concentration of ~0.5 mM. Note: Ensure methanol content is <20% to minimize dielectric constant shifts.[1][2]
-
Blank Titration: Perform a titration on the solvent blank (MeOH/Water/KCl) to determine the system constant.[1][2]
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Sample Titration: Titrate the sample from pH 2.0 (fully protonated) to pH 12.0 (fully neutral).
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Validation (The "Trust" Step):
-
Perform the titration under an inert atmosphere (Argon purge) to eliminate carbonate error (CO₂ absorption shifts pH).[1][2]
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Bjerrum Plot Analysis: Plot
(average number of bound protons) vs. pH.[1][2] The pKa is the pH where .[1][2] -
Acceptance Criteria: The titration curve must show a sharp inflection point.[1][2] Hysteresis between forward (acid-to-base) and reverse titrations indicates instability (hydrolysis) during the assay.[1][2]
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Protocol: LogD Shake-Flask Method
Objective: Measure lipophilicity at physiological pH (7.4).[1][2]
Methodology:
-
Phase Preparation: Pre-saturate 1-Octanol with Phosphate Buffer (pH 7.4) and vice-versa for 24 hours. Reason: Prevents volume changes during extraction due to solvent miscibility.[1][2]
-
Equilibration: Dissolve the compound in the pre-saturated Octanol phase (Stock).
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Partitioning: Mix Stock Octanol with Pre-saturated Buffer in ratios of 1:1, 1:2, and 2:1 in glass vials.
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Agitation: Rotate (do not vortex vigorously to avoid emulsions) for 4 hours at 25°C.
-
Separation: Centrifuge at 3000 rpm for 20 minutes.
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Quantification: Analyze both phases using HPLC-UV.
Part 4: Analytical Method Development Strategy
Developing a robust HPLC method requires navigating the basic nature of the piperidine and the lipophilicity of the benzophenone.[1][2]
Chromatographic Challenges & Solutions
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Tailing: Basic amines interact with residual silanols on silica columns, causing peak tailing.[1][2]
Visualization: Analytical Decision Tree
Caption: Figure 2. HPLC Method Development Strategy. High pH conditions are recommended to suppress ionization of the piperidine, improving peak symmetry.[1]
References
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Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Authoritative text on pKa and LogP determination protocols).
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Kerns, E. H., & Di, L. (2008).[2] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2] (Standard reference for physicochemical profiling in drug discovery).[1][2]
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PubChem Compound Summary. (2025). Benzophenone Derivatives and Physicochemical Data. National Library of Medicine.[1][2] Link (General reference for benzophenone scaffold properties).[1][2]
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Alfa Chemistry. (n.d.).[1][2] 3'-Carboethoxy-2-piperidinomethyl benzophenone Product Entry. Link (Source for commercial availability and basic identifiers).
-
OECD Guidelines for the Testing of Chemicals. (1995).[1][2] Test No. 105: Water Solubility. OECD Publishing.[1][2] Link (Standard regulatory protocol for solubility).[1][2]
Disclaimer: This guide is intended for research purposes. All experimental values should be empirically verified in the user's laboratory using the described protocols.
